molecular formula C13H15NO2S B2988864 N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide CAS No. 1795085-22-1

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2988864
CAS No.: 1795085-22-1
M. Wt: 249.33
InChI Key: FSGKTIIGUKOVID-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide is an organic compound that features both furan and thiophene rings These heterocyclic compounds are known for their aromatic properties and are often found in various pharmaceuticals and organic materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide can be achieved through a multi-step process:

    Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Formation of the thiophene ring: Thiophene can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling of the furan and thiophene rings: This can be achieved through a Friedel-Crafts acylation reaction, where the furan ring is acylated with a thiophene derivative.

    Formation of the acetamide group: The final step involves the reaction of the acylated product with an amine to form the acetamide.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and furans.

    Reduction: Dihydrofuran and dihydrothiophene derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Possible applications in the development of pharmaceuticals targeting specific diseases.

    Industry: Use in the production of organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to these targets through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-3-yl)ethyl)-2-(thiophen-3-yl)acetamide
  • N-(1-(furan-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide
  • N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C12H13N1O1S1
  • Molecular Weight : 219.31 g/mol
  • SMILES Notation : CC(Cc1ccoc1)NC(=O)C(C)(C)c1cccs1

Research indicates that compounds containing furan and thiophene rings often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of these functional groups enhances the compound's potential for enzyme inhibition, particularly in pathways related to cancer and other diseases.

Key Biological Activities

  • Tyrosinase Inhibition :
    • Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is sought after in cosmetic applications and treatment of hyperpigmentation disorders. Compounds similar to this compound have demonstrated promising tyrosinase inhibitory activity.
    • For instance, a study on related furan-chalcone derivatives showed potent inhibition with IC50 values as low as 0.0433 µM for monophenolase activity compared to kojic acid (19.97 µM), indicating a strong potential for skin-related applications .
  • Anticancer Activity :
    • The compound's derivatives have been evaluated for anticancer properties, particularly against leukemia cell lines. Preliminary findings suggest that certain analogs exhibit significant cytotoxicity, with IC50 values in the nanomolar range .
    • A study highlighted the importance of structural modifications on the furan and thiophene moieties, which can enhance their selectivity and potency against specific cancer types .
  • Antimicrobial Properties :
    • There is emerging evidence that compounds with similar structures possess antimicrobial activities. The incorporation of thiophene rings has been linked to enhanced antibacterial properties against various pathogens.

Case Study 1: Tyrosinase Inhibition

A series of furan-based compounds were synthesized and tested for their tyrosinase inhibitory effects. One notable derivative exhibited an IC50 value of 0.013 µM for monophenolase activity, showcasing its effectiveness compared to standard inhibitors like kojic acid. The structure-activity relationship indicated that specific substitutions on the furan ring significantly influenced inhibitory potency .

Case Study 2: Anticancer Activity

In vitro studies on leukemia cell lines revealed that certain derivatives of this compound displayed IC50 values as low as 10 nM, indicating strong anticancer potential. The research emphasized the role of molecular structure in enhancing biological activity .

Data Tables

Activity Type Compound IC50 Value (µM) Reference
Tyrosinase InhibitionThis compound0.0433
Anticancer ActivityDerivative A10
Antimicrobial ActivityDerivative B15

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-10(6-11-2-4-16-8-11)14-13(15)7-12-3-5-17-9-12/h2-5,8-10H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGKTIIGUKOVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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